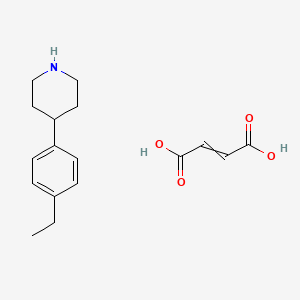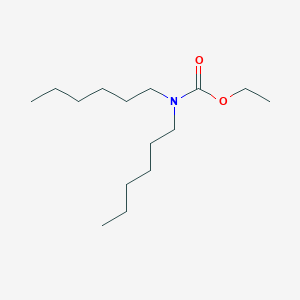
Cyclohexane-1,2-diamine;1,2-dichloroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane-1,2-diamine and 1,2-dichloroethane are two distinct chemical compounds with unique properties and applications. Cyclohexane-1,2-diamine is an organic compound with the molecular formula C6H14N2, while 1,2-dichloroethane, also known as ethylene dichloride, has the molecular formula C2H4Cl2. Both compounds are used in various industrial and scientific applications.
準備方法
Cyclohexane-1,2-diamine
Cyclohexane-1,2-diamine is typically synthesized through the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane . The hydrogenation process involves the addition of hydrogen gas in the presence of a catalyst, usually palladium or platinum, under high pressure and temperature conditions.
1,2-Dichloroethane
1,2-Dichloroethane is primarily produced through the iron (III) chloride-catalyzed reaction of ethylene and chlorine . Another method involves the copper (II) chloride-catalyzed oxychlorination of ethylene, which combines ethylene, hydrogen chloride, and oxygen to form 1,2-dichloroethane .
化学反応の分析
Cyclohexane-1,2-diamine
Cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: It can be reduced to form cyclohexane-1,2-diol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
1,2-Dichloroethane
1,2-Dichloroethane undergoes several types of reactions, such as:
Hydrolysis: It can be hydrolyzed to form ethylene glycol and hydrochloric acid.
Dehydrochlorination: It can be dehydrochlorinated to form vinyl chloride, a key monomer in the production of polyvinyl chloride (PVC).
Substitution: It can undergo nucleophilic substitution reactions to form various substituted ethane derivatives.
科学的研究の応用
Cyclohexane-1,2-diamine
Cyclohexane-1,2-diamine is used in various scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of metal complexes.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and as a curing agent for epoxy resins.
1,2-Dichloroethane
1,2-Dichloroethane has several scientific research applications, including:
作用機序
Cyclohexane-1,2-diamine
The mechanism of action of cyclohexane-1,2-diamine involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biochemical processes.
1,2-Dichloroethane
1,2-Dichloroethane exerts its effects through its ability to undergo metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to toxic effects such as DNA damage and carcinogenesis .
類似化合物との比較
Cyclohexane-1,2-diamine
Similar compounds to cyclohexane-1,2-diamine include:
Cyclohexane-1,3-diamine: Differing in the position of the amino groups.
Cyclohexane-1,4-diamine: Also differing in the position of the amino groups.
Cyclohexane-1,2-diamine is unique due to its specific spatial arrangement, which allows it to form distinct stereoisomers and exhibit unique chemical properties .
1,2-Dichloroethane
Similar compounds to 1,2-dichloroethane include:
1,1-Dichloroethane: Differing in the position of the chlorine atoms.
1,2-Dichloropropane: Differing in the carbon chain length.
1,2-Dichloroethane is unique due to its widespread use in the production of vinyl chloride and its significant industrial applications .
特性
CAS番号 |
68214-17-5 |
|---|---|
分子式 |
C8H18Cl2N2 |
分子量 |
213.15 g/mol |
IUPAC名 |
cyclohexane-1,2-diamine;1,2-dichloroethane |
InChI |
InChI=1S/C6H14N2.C2H4Cl2/c7-5-3-1-2-4-6(5)8;3-1-2-4/h5-6H,1-4,7-8H2;1-2H2 |
InChIキー |
SIZJKSXCWOKBTH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)N)N.C(CCl)Cl |
関連するCAS |
68214-17-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)


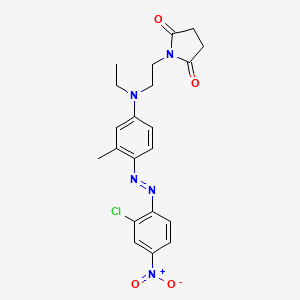
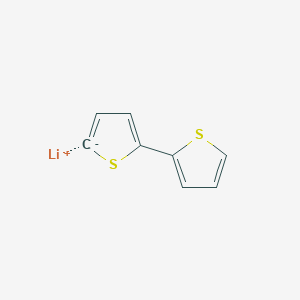
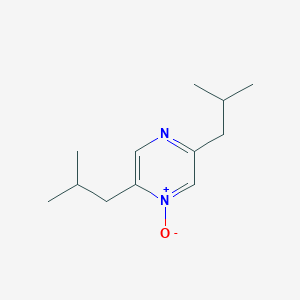


![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)

![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
